REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([C:11]2[CH2:15][C:14](=[O:16])[NH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(OC(=O)CC(=O)C1C=CC(OC)=CC=1)C.O.NN>>[CH3:10][O:9][C:8]1[CH:3]=[CH:4][C:5]([C:11]2[CH2:15][C:14](=[O:16])[NH:13][N:12]=2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NNC(C1)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C1=CC=C(C=C1)OC)=O)=O
|
Name
|
|
Quantity
|
218 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The starting material was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NNC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |